molecular formula C8H8N4 B3381624 2-(4H-1,2,4-triazol-4-yl)aniline CAS No. 25660-59-7

2-(4H-1,2,4-triazol-4-yl)aniline

Cat. No. B3381624
CAS RN: 25660-59-7
M. Wt: 160.18 g/mol
InChI Key: LPLUBUYWFLUDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4H-1,2,4-triazol-4-yl)aniline” is a compound that contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles, and 1,2,4-triazoles in particular, have been the focus of renewed interest among organic and medicinal chemists . They are known to interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been studied extensively. Various methods have been developed, including chemical and enzymatic methods . A specific synthesis method for a similar compound involved heating a mixture of pyrimidin-2-amine and diformylhydrazine to 160–170 °C for 30 minutes .


Chemical Reactions Analysis

The structure-activity relationship (SAR) analysis of 1,2,4-triazole derivatives has shown that certain groups and substitutions can significantly influence their activity .

Future Directions

The future directions for research on 1,2,4-triazole derivatives are promising. They are considered an emerging privileged scaffold in pharmacology, with potential applications as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory agents . The comprehensive compilation of work carried out in the last decade on the 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

properties

IUPAC Name

2-(1,2,4-triazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLUBUYWFLUDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 2
Reactant of Route 2
2-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 3
2-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 4
Reactant of Route 4
2-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 5
2-(4H-1,2,4-triazol-4-yl)aniline
Reactant of Route 6
2-(4H-1,2,4-triazol-4-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.